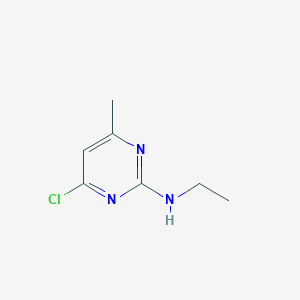

4-chloro-N-ethyl-6-methylpyrimidin-2-amine

Overview

Description

4-chloro-N-ethyl-6-methylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at position 4, an ethyl group at position N, and a methyl group at position 6 of the pyrimidine ring.

Mechanism of Action

Target of Action

Pyrimidine derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes and receptors involved in cellular processes .

Mode of Action

Pyrimidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acid residues in the target proteins .

Biochemical Pathways

Pyrimidine derivatives are involved in a wide range of biological activities, suggesting that they may interact with multiple pathways .

Result of Action

Pyrimidine derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antiviral, antioxidant, anti-proliferative, anti-inflammatory, antiplasmodial, and anticancer effects .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine are not fully understood due to limited research. As a pyrimidine derivative, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context .

Cellular Effects

It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available data on how the effects of this compound vary with different dosages in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine typically involves the reaction of 4-chloro-6-methylpyrimidine with ethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-ethyl-6-methylpyrimidin-2-amine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group at position 6 can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

Nucleophilic Substitution: The major products are substituted pyrimidine derivatives.

Oxidation: The major products are carboxylic acids or aldehydes.

Reduction: The major products are dihydropyrimidine derivatives.

Scientific Research Applications

4-chloro-N-ethyl-6-methylpyrimidin-2-amine has various applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

Industry: It is used in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

2-amino-4-chloro-6-methylpyrimidine: This compound has an amino group at position 2 instead of an ethyl group at position N.

4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine: This compound has two methyl groups attached to the nitrogen atom at position N.

Uniqueness

4-chloro-N-ethyl-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at position N and the chlorine atom at position 4 allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Biological Activity

4-Chloro-N-ethyl-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antiviral research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Molecular Formula: C₇H₈ClN₃

Molecular Weight: Approximately 173.61 g/mol

The compound features a chloro group at the 4-position, an ethyl group at the N position, and a methyl group at the 6-position of the pyrimidine ring. This specific substitution pattern contributes to its unique chemical reactivity and biological properties.

This compound primarily acts as an inhibitor of key enzymes involved in nucleic acid synthesis, notably thymidylate synthase and dihydrofolate reductase. These enzymes are crucial for DNA synthesis and cell proliferation, making this compound a candidate for anticancer therapies.

Target Enzymes

| Enzyme | Role in Cell Biology |

|---|---|

| Thymidylate Synthase | Catalyzes the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, essential for DNA synthesis. |

| Dihydrofolate Reductase | Reduces dihydrofolate to tetrahydrofolate, necessary for nucleotide synthesis. |

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cancer Cell Studies : In vitro experiments demonstrated that this compound effectively inhibits growth in various cancer cell lines by inducing cell cycle arrest and apoptosis. The IC50 values reported were in the low micromolar range, indicating significant potency against specific cancer types .

- Antiviral Activity Against CHIKV : A study highlighted its effectiveness against chikungunya virus (CHIKV), showing that it could significantly reduce viral replication in infected cells . This suggests that further optimization could lead to effective antiviral agents.

- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the chloro and ethyl groups can enhance biological activity, indicating pathways for developing more potent derivatives .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : Initial studies suggest favorable absorption characteristics; however, detailed pharmacokinetic profiling is still required.

- Toxicity Studies : Limited toxicity data are available, with some studies indicating low toxicity in normal cells compared to cancerous cells, which is promising for therapeutic applications .

Properties

IUPAC Name |

4-chloro-N-ethyl-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-3-9-7-10-5(2)4-6(8)11-7/h4H,3H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUVDNODUDMZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CC(=N1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693795 | |

| Record name | 4-Chloro-N-ethyl-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5748-33-4 | |

| Record name | 4-Chloro-N-ethyl-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.